molecular formula C21H16N2O3 B7563146 [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate

[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate

Cat. No. B7563146
M. Wt: 344.4 g/mol
InChI Key: GQHSSUOBYYQGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyridine family and has a molecular weight of 389.43 g/mol.

Mechanism of Action

The mechanism of action of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells through the induction of cell cycle arrest and apoptosis. In addition, it has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In addition, it has been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for cancer treatment. In addition, it has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate. One of the main areas of research is the development of new cancer treatments based on this compound. In addition, there is also potential for the development of new antibiotics based on the antibacterial activity of this compound. Furthermore, there is also potential for the development of new organic semiconductors based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various fields.

Synthesis Methods

The synthesis of [4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate involves the reaction of 4-cyanobenzaldehyde and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-hydroxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Scientific Research Applications

[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. In addition, it has also been studied for its potential applications in organic electronics, where it can be used as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-15(25-20-3-2-12-23-14-20)21(24)26-19-10-8-18(9-11-19)17-6-4-16(13-22)5-7-17/h2-12,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHSSUOBYYQGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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